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Compound of Interest

Compound Name: Fgfr-IN-8

Cat. No.: B12395904 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase selectivity of Fgfr-IN-8 against other prominent FGFR

inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental

methodologies are provided for key cited experiments.

Introduction to Fgfr-IN-8
Fgfr-IN-8 is a potent, orally active, pan-FGFR inhibitor that targets both wild-type and mutant

forms of the fibroblast growth factor receptor (FGFR). Its efficacy against various FGFR

isoforms and clinically relevant mutants makes it a valuable tool in cancer research.

Understanding its cross-reactivity profile is crucial for interpreting experimental results and

predicting potential off-target effects.

Fgfr-IN-8 Kinase Selectivity Profile
The inhibitory activity of Fgfr-IN-8 has been characterized against a panel of wild-type and

mutant FGFR kinases. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce the enzyme activity by half, are

presented in the table below.
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Kinase Target IC50 (nM)

FGFR1 <0.5

FGFR3 <0.5

N549H-FGFR2 <0.5

K650E-FGFR3 <0.5

K650M-FGFR3 4.8

FGFR4 7.30

V555M-FGFR3 22.6

V561M-FGFR1 262.5

V564F-FGFR2 189.1

Table 1: Inhibitory Activity of Fgfr-IN-8 against a panel of FGFR kinases. Data sourced from

MedChemExpress.[1]

The data demonstrates that Fgfr-IN-8 is a highly potent inhibitor of FGFR1 and FGFR3, with

sub-nanomolar IC50 values. It also shows strong activity against the N549H mutant of FGFR2

and the K650E mutant of FGFR3. Its potency against FGFR4 is also in the low nanomolar

range. Notably, Fgfr-IN-8 retains activity against the V555M gatekeeper mutation in FGFR3,

although with a higher IC50 value. Its activity is reduced against the V561M mutant of FGFR1

and the V564F mutant of FGFR2.

Comparison with Alternative FGFR Inhibitors
To provide context for the selectivity of Fgfr-IN-8, this section compares its activity with other

well-characterized FGFR inhibitors. The selection of these alternatives is based on their

different selectivity profiles, representing a range of available research tools.
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Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)

Other
Notable
Targets
(IC50 < 100
nM)

Fgfr-IN-8 <0.5 - <0.5 7.30 -

Dovitinib 8 10 9 -

FLT3 (1 nM),

c-Kit (2 nM),

VEGFR1 (13

nM),

VEGFR2 (13

nM),

VEGFR3 (8

nM),

PDGFRβ

(210 nM)

Lenvatinib 46 - - -

VEGFR1 (1.1

nM),

VEGFR2 (1.3

nM),

VEGFR3 (1.3

nM), KIT (71

nM), RET

(40.4 nM),

PDGFRα (39

nM),

PDGFRβ

(50.8 nM)

RLY-4008

>250-fold

selectivity

over FGFR1

Potent

inhibitor
-

>5,000-fold

selectivity

over FGFR4

MEK5,

MKNK2

Table 2: Comparative kinase inhibition profiles of Fgfr-IN-8 and selected alternative FGFR

inhibitors. Data for Dovitinib and Lenvatinib sourced from various publications. RLY-4008 data
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from a 2023 publication.[2] Please note that direct comparison of IC50 values across different

studies should be done with caution due to variations in experimental conditions.

Dovitinib is a multi-kinase inhibitor with potent activity against FGFRs, VEGFRs, and other

receptor tyrosine kinases.[3] Lenvatinib also exhibits a multi-targeted profile, with strong

inhibition of VEGFRs in addition to FGFRs. In contrast, RLY-4008 is a highly selective FGFR2

inhibitor, demonstrating significantly less activity against other FGFR family members.[2]

Experimental Protocols
The determination of IC50 values for Fgfr-IN-8 was performed using biochemical assays that

measure the enzymatic activity of the purified kinase domains of the respective FGFRs in the

presence of varying concentrations of the inhibitor. A typical protocol for such an assay is as

follows:

Kinase Inhibition Assay (General Protocol)

Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are

expressed and purified. A specific peptide substrate for the kinase is synthesized or obtained

commercially.

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format.

Each well contains the purified kinase, the peptide substrate, ATP (adenosine triphosphate)

as the phosphate donor, and a specific concentration of the inhibitor (or DMSO as a vehicle

control).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the

kinase.

Detection: The extent of substrate phosphorylation is quantified. Common detection methods

include:

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the

incorporation of the radioactive phosphate into the substrate.
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Luminescence-based assays: Using commercial kits that measure the amount of ATP

remaining in the well after the kinase reaction. Less ATP remaining indicates higher kinase

activity.

Fluorescence-based assays: Employing methods like Fluorescence Polarization (FP) or

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the

phosphorylated product.

Data Analysis: The raw data is converted to percent inhibition relative to the control (DMSO-

treated) wells. The IC50 value is then calculated by fitting the concentration-response data to

a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow
Visualization
To visually represent the mechanism of action of Fgfr-IN-8 and the experimental workflow for

its characterization, the following diagrams have been generated using Graphviz (DOT

language).
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Caption: FGFR signaling pathway and the inhibitory action of Fgfr-IN-8.
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Caption: Experimental workflow for determining the IC50 of Fgfr-IN-8.

Conclusion
Fgfr-IN-8 is a potent pan-FGFR inhibitor with high activity against wild-type FGFR1 and

FGFR3, as well as several clinically relevant mutant forms of FGFR2 and FGFR3. Its cross-

reactivity profile, when compared to other inhibitors like dovitinib and lenvatinib, suggests a

more selective action against the FGFR family, with less potent inhibition of other kinase

families such as VEGFRs. For researchers studying FGFR signaling, Fgfr-IN-8 provides a

valuable tool for potent and relatively selective inhibition of this pathway. However, as with any

kinase inhibitor, careful consideration of its off-target effects, particularly at higher

concentrations, is essential for the accurate interpretation of experimental outcomes. The

choice of an appropriate FGFR inhibitor will depend on the specific research question, the

FGFR isoforms and mutations of interest, and the desired level of selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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